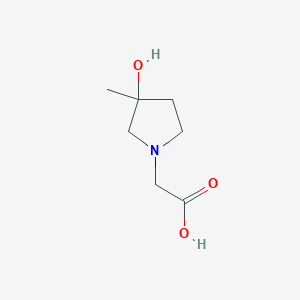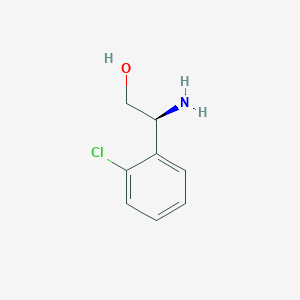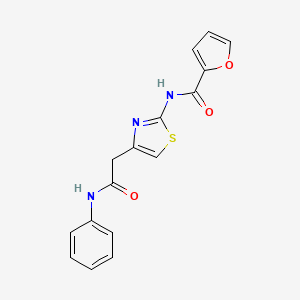![molecular formula C23H22ClN7O2 B2623001 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone CAS No. 923514-86-7](/img/structure/B2623001.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing a triazole ring fused to a pyrimidine ring . This core is attached to a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring containing carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The presence of the triazolopyrimidine core suggests that it may have interesting chemical properties and potential biological activity . The chlorophenyl group, piperazine ring, and ethoxyphenyl group are all common functional groups in medicinal chemistry, often contributing to the biological activity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol, a formal charge of +1, and a complexity of 623 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 41.8 Ų .Zukünftige Richtungen
Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent. Additionally, studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties .
Wirkmechanismus
Target of action
The compound “(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone” belongs to the class of triazolopyrimidines . Compounds in this class have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation . Therefore, this compound might also target CDKs or similar proteins.
Mode of action
If this compound does indeed target CDKs, it might bind to these enzymes and inhibit their activity, thereby preventing cell proliferation .
Biochemical pathways
The inhibition of CDKs would affect the cell cycle, potentially causing cell cycle arrest and apoptosis .
Pharmacokinetics
Many triazolopyrimidines have good bioavailability and can readily cross cell membranes due to their lipophilic nature .
Result of action
If this compound acts as a CDK inhibitor, it could lead to the death of proliferating cells, such as cancer cells .
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins, contributing to its role in biochemical reactions. It has been synthesized as a novel CDK2 targeting compound , indicating its potential interaction with the cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation .
Cellular Effects
The compound has shown significant inhibitory activity against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, it has been found to bind with high affinity to the active site of CDK2, as confirmed by molecular docking simulations .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound’s effects may change due to factors such as stability and degradation. While specific long-term effects on cellular function in in vitro or in vivo studies are not yet available, the compound has shown potent dual activity against examined cell lines and CDK2 .
Metabolic Pathways
Given its interaction with CDK2, it may influence pathways regulated by this enzyme .
Transport and Distribution
Its interaction with CDK2 suggests it may be transported to locations where this enzyme is present .
Subcellular Localization
Given its interaction with CDK2, it may be localized to areas within the cell where this enzyme is active .
Eigenschaften
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-2-33-19-6-4-3-5-18(19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYTGTWJQKHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)

![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

![3-Bromo-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B2622929.png)

![3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2622931.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2622938.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2622939.png)

